molecular formula C8H6ClN3O2 B1394045 7-Chloro-1-methyl-5-nitro-1H-benzimidazole CAS No. 1287218-23-8

7-Chloro-1-methyl-5-nitro-1H-benzimidazole

Cat. No.: B1394045
CAS No.: 1287218-23-8
M. Wt: 211.6 g/mol
InChI Key: HGZVRISBIBYVNB-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-5-nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Chloro-1-methyl-5-nitro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their synthesis and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound’s interaction with tubulin leads to the inhibition of cell division, which can result in the suppression of tumor growth . Furthermore, this compound has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle . This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound may inhibit the activity of certain enzymes involved in DNA and RNA synthesis, further contributing to its antiproliferative effects. The compound’s ability to induce oxidative stress also plays a role in its cytotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and antiparasitic activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic products of this compound may also exhibit biological activity, contributing to its overall pharmacological effects. Additionally, the compound may affect metabolic flux and metabolite levels, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it interacts with DNA and RNA, affecting their synthesis and function. The localization of the compound within subcellular compartments also influences its stability and degradation.

Properties

IUPAC Name

7-chloro-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZVRISBIBYVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259377
Record name 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-23-8
Record name 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.